1-(Thiophen-2-yl)piperazine

Antiparasitic Enzyme Inhibition Drug Discovery

Researchers developing SAR libraries for neglected tropical diseases face supply inconsistency for regiospecifically pure thiophene-piperazine building blocks. 1-(Thiophen-2-yl)piperazine (CAS 108768-19-0) addresses this: • Quantifiable Benchmark: Parasitic enzyme inhibition (Ki=283 nM) for leishmaniasis drug discovery. • Radiolabeling-Ready: Cited in PET/SPECT imaging patents for radiotracer development. • Theranostic Precedent: Validated in croconium-based nanoparticle platforms for imaging & multimodal cancer therapy. Supplied with full analytical documentation. In stock for immediate global shipping.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 108768-19-0
Cat. No. B177432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)piperazine
CAS108768-19-0
Synonyms1-(Thiophen-2-yl)piperazine
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CS2
InChIInChI=1S/C8H12N2S/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2
InChIKeyANGVDUJFWRWPCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Thiophen-2-yl)piperazine as a Building Block


1-(Thiophen-2-yl)piperazine (CAS 108768-19-0) is a heterocyclic organic compound consisting of a piperazine ring substituted at the 1-position with a thiophene moiety. It is primarily utilized as a versatile building block or intermediate in the synthesis of more complex molecules with potential pharmaceutical and agrochemical applications . Its basic physicochemical properties include a molecular weight of 168.26 g/mol, a density of 1.1±0.1 g/cm³, and a boiling point of 297.6±20.0 °C at 760 mmHg [1].

1
Heterocyclic building block suited for medicinal chemistry and agrochemical intermediate synthesis
2
Thiophene-piperazine core supports modular derivatization for lead optimization workflows
3
Preferred entry point for thienylpiperazine-based patent and radiolabeling campaigns

1-(Thiophen-2-yl)piperazine Specificity


The term 'thienylpiperazine' encompasses multiple regioisomers and substitution patterns, each with distinct chemical and biological profiles. Simple substitution of 1-(Thiophen-2-yl)piperazine with a related compound like 2-(thiophen-2-yl)piperazine or a phenylpiperazine analog is not scientifically valid without project-specific re-validation. Differences in the position of the thiophene ring or the heteroatom (e.g., sulfur in thiophene vs. oxygen in furan) can significantly alter molecular geometry, electronic distribution, and resultant binding affinities or reactivity [1]. The quantitative evidence below demonstrates these specific points of differentiation that are critical for reproducible scientific and industrial outcomes.

!
Regioisomer mismatch: 2-(thiophen-2-yl)piperazine or phenylpiperazine analogs may shift molecular geometry and target engagement profiles.
!
Heteroatom replacement: Furanyl or pyridyl analogs alter electronic distribution; reactivity and binding affinity may not transfer directly.
!
Materials-science context: Phenylpiperazine utility in theranostic nanoplatforms is not comparably documented; thiophene-specific properties require validation.

1-(Thiophen-2-yl)piperazine Quantitative Evidence


Parasitic Enzyme Inhibition

1-(Thiophen-2-yl)piperazine demonstrates measurable affinity for a bifunctional dihydrofolate reductase-thymidylate synthase enzyme from a parasitic source with a reported inhibition constant (Ki) of 283 nM at pH 7.0 and 25°C [1]. While this potency is moderate, it establishes a baseline for its direct activity and provides a quantifiable benchmark for comparison against more complex derivatives. For instance, the parent compound's activity is significantly lower than optimized thienylpiperazine derivatives which can achieve nanomolar or sub-nanomolar affinity for other targets like the 5-HT1A receptor [2].

Parasitic Enzyme Ki
Class-level inference
Ki = 283 nM
vs. optimized derivative Ki = 20 nM (5-HT1A)
Supports baseline SAR benchmarking
In vitro enzyme assay, pH 7.0, 25°C; data to verify
Antiparasitic Enzyme Inhibition Drug Discovery

Building Block in Patent Literature

Analysis of patent literature reveals that 1-(Thiophen-2-yl)piperazine is specifically claimed and utilized as a key intermediate or structural component in diverse therapeutic areas. This differentiates it from less-commonly cited analogs. Its use is documented in patents for radiolabeled compounds , glycogen synthase kinase-3 beta (GSK-3β) inhibitors [1], and imidazopyridine derivatives . This breadth of application across distinct, high-value target classes is a quantifiable measure of its synthetic utility and procurement value compared to other building blocks with narrower documented use.

Patent Utilization
Cross-study comparable
≥ 3 distinct patent families
vs. 1-(2-Pyridyl)piperazine narrower documented scope
Broader established synthetic precedent
Patent database analysis; class-level coverage
Medicinal Chemistry Radiolabeling GSK-3β Inhibition

Theranostic Nanoplatform Component

The utility of the (thiophen-2-yl)piperazine moiety is not limited to small molecule drugs. It has been successfully incorporated as a functional component of a complex croconium derivative, CR-497, to construct a sophisticated nanoparticle platform for combined photodynamic and photothermal cancer therapy [1]. The resulting CR-497-Fe3+ nanoparticles demonstrated in vivo efficacy in a mouse model of breast cancer, accurately locating tumors via NIR fluorescence and photoacoustic imaging and exhibiting combined therapeutic effects with good biosafety [1]. This application demonstrates the value of the thiophene-piperazine subunit in materials science applications, a property not commonly shared by simpler arylpiperazines like 1-phenylpiperazine.

Theranostic Nanoplatform
Class-level inference
Croconium-Fe³⁺ nanoparticle
vs. 1-phenylpiperazine: utility not comparably documented
Model-response context in materials science
In vivo mouse breast cancer model; data to verify
Nanomedicine Photothermal Therapy Photodynamic Therapy

1-(Thiophen-2-yl)piperazine Application Scenarios


Antiparasitic Lead Optimization

Research groups focused on neglected tropical diseases like leishmaniasis can use this compound as a starting point for structure-activity relationship (SAR) studies. The documented baseline inhibitory activity (Ki = 283 nM against a parasitic enzyme [1]) provides a quantifiable benchmark against which to measure the potency of newly synthesized derivatives.

Radiolabeled Diagnostic Imaging Synthesis

Medicinal chemistry teams developing new radiotracers for PET or SPECT imaging should consider this building block. Its citation in patents for radiolabeled compounds validates its synthetic compatibility and potential for generating novel imaging agents.

Theranostic Nanomaterials Development

Materials science and nanomedicine laboratories can explore the incorporation of this moiety into larger conjugated systems for theranostic applications. The successful creation of a croconium-based nanoparticle platform for combined imaging and multimodal cancer therapy [2] provides a compelling precedent and proof-of-concept for this approach.

Application
Selection Property
Validation Focus
Antiparasitic lead optimization
Baseline enzyme inhibition benchmark
SAR potency improvement over core scaffold
Radiolabeled imaging agent synthesis
Documented patent compatibility
Radiolabeling reaction compatibility review
Theranostic nanomaterials research
Thiophene-specific conjugation chemistry
Model-response and imaging endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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